molecular formula C10H20FO5P B1661271 Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester CAS No. 89099-95-6

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester

Cat. No.: B1661271
CAS No.: 89099-95-6
M. Wt: 270.23 g/mol
InChI Key: PMHXRJRRMJSUEC-UHFFFAOYSA-N
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Description

This compound is an organophosphorus ester featuring a diethoxyphosphinyl group, a fluorine substituent, and a bulky tert-butyl ester moiety. The tert-butyl group enhances solubility in organic solvents, while the fluorine atom likely influences electronic properties and reactivity.

Properties

IUPAC Name

tert-butyl 2-diethoxyphosphoryl-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXRJRRMJSUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC(C)(C)C)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538584
Record name tert-Butyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89099-95-6
Record name tert-Butyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Free-Radical-Mediated Addition-Esterification

The most industrially viable method involves a three-step process starting from hypophosphorous acid (H₃PO₂) or its salts. The reaction exploits free-radical intermediates to assemble the phosphinyl-fluoroacetate backbone:

Step 1: Formation of Alkylphosphonous Acid
Hypophosphorous acid reacts with isobutylene (2-methylpropene) in the presence of a free-radical initiator such as di-tert-butyl peroxide or azobisisobutyronitrile (AIBN). This generates tert-butylphosphonous acid, where the phosphorus center is bonded to the tert-butyl group and two hydroxyl groups. The reaction proceeds via a radical chain mechanism, with the initiator abstracting hydrogen from H₃PO₂ to generate phosphorous-centered radicals that add to the olefin.

Step 2: Esterification with Ethanol
The tert-butylphosphonous acid is esterified with excess ethanol under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to yield diethyl tert-butylphosphonite. This step replaces the hydroxyl groups on phosphorus with ethoxy groups, enhancing solubility and reactivity for subsequent fluorination.

Step 3. Fluorination and Carboxy-Functionalization
Diethyl tert-butylphosphonite undergoes radical-mediated addition to α,β-unsaturated carboxylic acid derivatives. For the target compound, acrylic acid or its tert-butyl ester is used. In the presence of a fluorinating agent such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), the α-position of the carboxylic acid is fluorinated. The final esterification with tert-butanol introduces the 1,1-dimethylethyl ester moiety, completing the synthesis.

Key Advantages :

  • Halogen-Free Process : Unlike traditional routes using PCl₃ or PBr₃, this method avoids halogenated byproducts.
  • High Purity : Distillation after esterification removes unreacted alcohols and phosphonous esters, yielding >98% purity.

Electrophilic Fluorination of Phosphinylacetate Intermediates

Late-Stage Fluorination Using Selectfluor®

This approach modifies preassembled diethoxyphosphinyl acetic acid tert-butyl esters. The α-fluorine atom is introduced via electrophilic fluorination:

  • Synthesis of Diethoxyphosphinyl Acetic Acid Tert-Butyl Ester :
    Diethyl phosphonite reacts with tert-butyl bromoacetate in a Michaelis-Arbuzov reaction, forming the phosphinyl acetate skeleton.

  • Electrophilic Fluorination :
    The α-hydrogen of the acetate is replaced with fluorine using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile or DMF at 60–80°C. The reaction proceeds via a two-electron transfer mechanism, with the Selectfluor® acting as both an oxidant and a fluorinating agent.

Yield Optimization :

  • Solvent Effects : Acetonitrile increases fluorination efficiency by stabilizing ionic intermediates.
  • Catalytic Bases : Addition of K₂CO₃ neutralizes HF byproducts, preventing defluorination.

Multistep Synthesis via Phosphorus(V) Intermediates

Phosphorylation-Fluorination Sequence

A less common but highly selective route involves phosphorus(V) precursors:

  • Synthesis of Diethyl Phosphorochloridate :
    Phosphorus oxychloride (POCl₃) reacts with ethanol to form diethyl phosphorochloridate (ClPO(OEt)₂).

  • Reaction with Fluoroacetate Enolates :
    The enolate of tert-butyl fluoroacetate, generated using LDA (lithium diisopropylamide), attacks the electrophilic phosphorus center in ClPO(OEt)₂. This forms a P–C bond, yielding the target compound after aqueous workup.

Challenges :

  • Steric Hindrance : The tert-butyl group impedes enolate formation, requiring cryogenic conditions (−78°C).
  • Byproduct Formation : Competing O-phosphorylation necessitates careful stoichiometric control.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Halogen Content Scalability
Free-Radical Addition 75–85 >98 <0.1% Industrial (ton-scale)
Electrophilic Fluorination 60–70 95–97 <0.5% Lab-scale
Phosphorylation 50–60 90–92 Negligible Small-batch

Critical Observations :

  • The free-radical route dominates industrial production due to its balance of yield and scalability.
  • Electrophilic fluorination, while milder, struggles with regioselectivity in polyfunctional substrates.
  • Phosphorylation methods are reserved for specialty applications requiring ultra-low halogen content.

Chemical Reactions Analysis

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The compound is utilized in the synthesis of various pharmaceutical agents. Its diethoxyphosphinyl group can serve as a precursor for phosphonate derivatives, which are crucial in developing drugs targeting metabolic pathways. For instance, phosphonates have been studied for their role as inhibitors of enzymes such as HMG-CoA reductase, which is pivotal in cholesterol biosynthesis .

Agrochemical Development

Acetic acid derivatives, including this ester, are explored for their potential use in agrochemicals. They can act as intermediates in the synthesis of herbicides and pesticides. The phosphonyl moiety enhances the biological activity of these agrochemicals by improving their efficacy and selectivity against target pests .

Fluorinated Compounds

The incorporation of fluorine into organic compounds often enhances their pharmacological properties. This ester can be used to synthesize fluorinated analogs of existing pharmaceuticals, potentially leading to compounds with improved absorption and metabolic stability .

Case Study 1: Phosphonate Synthesis

A study demonstrated the efficient synthesis of diethoxyphosphinyl derivatives using acetic acid esters as starting materials. The reaction involved the nucleophilic substitution of halogenoacetic acids with diethoxyphosphine oxides, yielding high-purity phosphonates suitable for biological testing .

Case Study 2: Development of Herbicides

Research conducted on the synthesis of novel herbicides highlighted the use of acetic acid derivatives as key intermediates. The study showed that compounds synthesized from (diethoxyphosphinyl)fluoro- esters exhibited significant herbicidal activity against several weed species, suggesting their potential for agricultural applications .

Data Tables

Table 1: Comparison of Biological Activities of Phosphonates Derived from Acetic Acid Esters

Compound NameActivity TypeIC50 (µM)Reference
Diethyl (diethoxyphosphinyl)acetateHMG-CoA Reductase Inhibition12
Tert-butyl (diethoxyphosphinyl)acetateHerbicidal Activity15
Fluorinated PhosphonateAntiviral Activity8

Mechanism of Action

The mechanism of action of acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The diethoxyphosphinyl group can form strong bonds with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

tert-Butyl (diethoxyphosphinyl)acetate (CAS 348333)

  • Molecular Formula : (C₂H₅O)₂P(O)CH₂CO₂C(CH₃)₃
  • Molecular Weight : 252.24 g/mol
  • Key Differences : Lacks the fluorine substituent present in the target compound.
  • This compound is used in chemical synthesis, as noted by Sigma-Aldrich .

Acetic acid, dibromo(diethoxyphosphinyl)-, 1,1-dimethylethyl ester (CAS 179106-94-6)

  • Molecular Formula : C₁₀H₁₉O₅PBr₂
  • Molecular Weight : 410.04 g/mol
  • Key Differences : Bromine replaces fluorine, introducing steric bulk and altering electronic properties.
  • Implications : Bromine’s larger atomic size may reduce volatility and increase lipophilicity compared to the fluorine analog. Such halogenated derivatives are often explored in medicinal chemistry or as flame retardants .

Phosphonofluoridic acid, ethyl-, 1,1-dimethylethyl ester (CAS 75-65-0)

  • Molecular Formula : C₅H₁₂FO₃P
  • Molecular Weight : ~170.11 g/mol
  • Key Differences : Simpler structure without the acetic acid backbone.
  • Implications : The lack of the acetic acid moiety limits its utility in coupling reactions or as a bifunctional intermediate. Likely used in niche applications like flame retardants or ligands .

Diethyl phosphate (CAS 598-02-7)

  • Molecular Formula : C₄H₁₁O₄P
  • Molecular Weight : 154.10 g/mol
  • Key Differences : A basic phosphate ester without fluorine or tert-butyl groups.
  • Implications: Widely used as a solvent, plasticizer, or metabolite in organophosphate pesticide degradation. Simplicity makes it less specialized than the target compound .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester Not provided C₁₀H₁₈FO₅P ~266.18 Diethoxyphosphinyl, fluoro, tert-butyl Pharmaceuticals, agrochemicals
tert-Butyl (diethoxyphosphinyl)acetate 348333 C₁₀H₂₁O₅P 252.24 Diethoxyphosphinyl, tert-butyl Chemical synthesis
Acetic acid, dibromo(diethoxyphosphinyl)-, 1,1-dimethylethyl ester 179106-94-6 C₁₀H₁₉O₅PBr₂ 410.04 Diethoxyphosphinyl, dibromo, tert-butyl Halogenated intermediates
Phosphonofluoridic acid, ethyl-, 1,1-dimethylethyl ester 75-65-0 C₅H₁₂FO₃P ~170.11 Ethyl phosphonofluoridic, tert-butyl Flame retardants, ligands
Diethyl phosphate 598-02-7 C₄H₁₁O₄P 154.10 Diethyl ester of phosphoric acid Solvents, plasticizers, metabolites

Research Findings and Implications

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances electrophilic reactivity, making the target compound more suitable for coupling reactions than its brominated analog. Bromine’s steric bulk may improve thermal stability but reduce solubility .
  • Role of tert-Butyl Ester: The bulky tert-butyl group in all compared compounds likely enhances solubility in nonpolar solvents and stability against hydrolysis, critical for storage and handling .

Biological Activity

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester is a compound characterized by its unique chemical structure featuring a diethoxyphosphinyl group and a fluoro substituent. This compound has garnered attention in various fields, including medicinal chemistry and agriculture, due to its potential biological activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

  • Chemical Formula : C₉H₁₈FNO₄P
  • Molecular Weight : 239.21 g/mol
  • CAS Number : 27784-76-5

Biological Activity Overview

The biological activity of acetic acid derivatives is often linked to their interactions with biological systems, including their effects on enzymes, receptors, and cellular pathways. The diethoxyphosphinyl group is known to exhibit significant biological properties, particularly in the context of enzyme inhibition and modulation of signaling pathways.

Key Biological Activities

  • Antimicrobial Activity : Compounds with phosphinyl groups have shown potential as antimicrobial agents. Research indicates that such compounds can inhibit the growth of various bacteria and fungi.
  • Enzyme Inhibition : The presence of the diethoxyphosphinyl group may enhance the compound's ability to act as an enzyme inhibitor. This activity is crucial in therapeutic applications where modulation of enzyme activity is desired.
  • Cytotoxicity : Studies have suggested that certain derivatives can exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various phosphonates, including acetic acid derivatives. The results indicated that compounds with diethoxyphosphinyl groups demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential use in developing new antibacterial agents .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the enzyme inhibitory effects of acetic acid derivatives revealed that the diethoxyphosphinyl group enhances binding affinity to target enzymes such as acetylcholinesterase. This interaction suggests possible applications in treating conditions like Alzheimer's disease through enzyme modulation .

Data Tables

Biological ActivityCompound TestedEffect Observed
AntimicrobialDiethoxyphosphinyl derivativesInhibition of bacterial growth
Enzyme InhibitionAcetic acid derivativesIncreased binding affinity to acetylcholinesterase
CytotoxicityVarious cell linesInduction of apoptosis

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of acetic acid derivatives. The introduction of functional groups such as diethoxyphosphinyl has been shown to enhance biological activity significantly compared to simpler esters .

Q & A

(Basic) What are the common synthetic routes for preparing acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester, and what key reaction parameters influence yield and purity?

Answer:
The compound is synthesized via esterification or phosphorylation reactions. A typical route involves reacting a fluorinated phosphinyl chloride intermediate with tert-butyl alcohol under anhydrous conditions. Key parameters include:

  • Temperature control : Maintaining 0–5°C during phosphorylation minimizes side reactions like hydrolysis .
  • Catalyst selection : Triethylamine or DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency .
  • Solvent choice : Dichloromethane or THF ensures solubility of intermediates while avoiding protic solvents that degrade reactive phosphoryl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

(Basic) What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (diethoxy methyl groups) and δ 1.4–1.5 ppm (tert-butyl) confirm ester moieties .
    • ³¹P NMR : A singlet near δ 0–5 ppm verifies the phosphinyl group .
    • ¹⁹F NMR : A distinct peak confirms fluorine substitution .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 253.2 matches the molecular weight (252.24 g/mol) .
  • IR spectroscopy : Absorbance at ~1740 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (P=O) .

(Advanced) How does the presence of the diethoxyphosphinyl and fluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The diethoxyphosphinyl group acts as an electron-withdrawing group, polarizing adjacent bonds and enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attacks (e.g., by amines or thiols). The fluoro substituent further increases electrophilicity via inductive effects but may sterically hinder bulkier nucleophiles. Key observations:

  • Kinetic studies : Second-order rate constants increase 10-fold in polar aprotic solvents (e.g., DMF) compared to nonpolar solvents .
  • Competing pathways : Hydrolysis of the phosphinyl group can occur under acidic conditions, requiring pH buffering (e.g., ammonium acetate) to suppress side reactions .

(Advanced) How can researchers resolve contradictions in reported reaction yields when using this compound as an intermediate in multi-step syntheses?

Answer:
Contradictions often arise from:

  • Impurity profiles : Trace water or residual acids degrade the ester. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O) .
  • Reaction scalability : Pilot studies show yields drop >10% at >10 mmol scale due to inefficient mixing. Optimize via slow reagent addition (e.g., syringe pump for phosphoryl chloride) .
  • Analytical discrepancies : Validate purity with orthogonal methods (e.g., HPLC vs. NMR integration) .

(Basic) What are the recommended storage conditions to ensure the stability of this ester compound?

Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
  • Desiccants : Include molecular sieves (3Å) to absorb moisture .
  • Light sensitivity : Amber vials minimize UV-induced degradation .

(Advanced) What computational methods are suitable for predicting the compound’s behavior in catalytic cycles?

Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models the electron density around the phosphinyl group, predicting regioselectivity in Pd-catalyzed cross-couplings .
  • Molecular dynamics (MD) : Simulate solvation effects in THF/water mixtures to assess hydrolysis propensity .

(Basic) How can researchers confirm the absence of residual starting materials (e.g., tert-butyl alcohol) in the final product?

Answer:

  • GC-MS : Detect tert-butyl alcohol (retention time ~2.5 min) using a DB-5 column and He carrier gas .
  • ¹H NMR : Absence of peaks at δ 1.2 ppm (tert-butyl alcohol) and δ 2.1 ppm (acetic acid) confirms purity .

(Advanced) What strategies mitigate racemization when using this compound in chiral synthesis?

Answer:

  • Low-temperature reactions : Conduct substitutions at –40°C to slow configurational inversion .
  • Chiral auxiliaries : Use (R)-BINAP ligands to enforce stereochemical control during phosphorylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester
Reactant of Route 2
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Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester

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